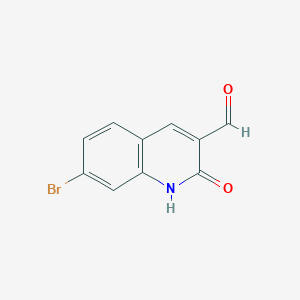

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Overview

Description

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a derivative of 3-quinoline carboxylic acid . It has been studied as an inhibitor of protein kinase CK2 . The compound has also been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme .

Synthesis Analysis

The synthesis of this compound involves several steps. The 2-chloroquinoline-3-carbaldehydes were synthesized from acetanilides with the excess of Vilsmeier complex by O. Meth-Cohn method . The key intermediates are 2-chloroquinoline-3-carboxylic acids, which were obtained by means of oxidation with silver nitrate in alkaline medium .Molecular Structure Analysis

The molecular structure of this compound is complex. The structure of related copper (II) complexes has been studied, revealing square pyramidal and square planar structures .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. The compound has been found to inhibit protein kinase CK2 and acetylcholinesterase enzyme .Scientific Research Applications

Excited State Hydrogen Atom Transfer in Solvent Wire Clusters

The compound 7-hydroxyquinoline, closely related to 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, has been extensively studied for its role in excited-state hydrogen atom transfer (ESHAT) reactions along solvent wire clusters. These studies provide insights into reaction pathways, solvent effects, and the tunnelling mechanism involved in these reactions, which are vital in understanding photochemical processes in organic compounds (Manca, Tanner, & Leutwyler, 2005).

Literature Review on Disinfectants for Legionella Control

Though not directly related to this compound, a study discusses the efficacy of various disinfectants, including bromine-containing compounds, against Legionella in water systems. This highlights the broader context of bromine derivatives in water treatment and disinfection processes (Kim et al., 2002).

Research on Tetrahydroisoquinolines and Alcoholism

The research examines the tetrahydroisoquinoline family of compounds, closely related to the compound . It provides a historical and current perspective on the actions of these compounds on alcohol drinking, showing the potential influence of similar compounds in neurological or dependency-related fields (Myers, 1996).

Applications of Redox Mediators in Treatment of Organic Pollutants

The treatment of pollutants with enzymes in the presence of redox mediators is an area of significant interest. This study might indirectly correlate to the chemical structure or reactive nature of this compound in environmental applications (Husain & Husain, 2007).

Future Directions

The future directions for research on 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. In addition, more research is needed to fully understand its safety and hazards, and to explore potential applications in medicine and other fields .

Mechanism of Action

Target of Action

The primary target of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE is a critical enzyme in the brain that breaks down acetylcholine, a neurotransmitter involved in transmitting messages in the nervous system .

Mode of Action

This compound acts as a potent inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine into choline and acetic acid . This inhibition increases the level of acetylcholine in the synaptic cleft, enhancing the conductivity of nerve impulses .

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine, a crucial process in Alzheimer’s disease . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft and enhancing nerve impulse conductivity .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This results in enhanced nerve impulse conductivity, which can help counteract the cognitive and memory reduction observed in Alzheimer’s disease . Some compounds in this group have shown strong potency in inhibiting AChE, with activities higher than or close to donepezil, a commonly used drug for Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been studied for its interaction with protein kinase CK2, an enzyme that is involved in various cellular processes including cell cycle regulation, apoptosis, and DNA repair . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. Additionally, this compound has shown potential interactions with other biomolecules such as transcription factors and growth regulators, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2, leading to the activation of pro-apoptotic pathways. Moreover, this compound has been shown to affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase CK2, inhibiting its enzymatic activity and preventing the phosphorylation of its substrates . This inhibition leads to a cascade of molecular events, including the activation of pro-apoptotic pathways and the suppression of cell survival signals. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of protein kinase CK2 activity and prolonged induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At lower dosages, the compound has been shown to effectively inhibit protein kinase CK2 activity and induce apoptosis in cancer cells without causing significant toxicity . At higher dosages, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of this compound, influencing its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus. This distribution pattern is essential for its biological activity, as it allows this compound to interact with its target biomolecules and exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with protein kinase CK2 and other regulatory proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its site of action. The subcellular distribution of the compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name |

7-bromo-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAJNWCWIWIVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde](/img/structure/B3038876.png)

![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3038879.png)

![2-[(Cyclopropylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3038883.png)